molecular formula C19H32O2 B10796944 Methyl octadeca-8,10,12-trienoate CAS No. 146376-56-9

Methyl octadeca-8,10,12-trienoate

Cat. No.: B10796944
CAS No.: 146376-56-9
M. Wt: 292.5 g/mol
InChI Key: HHGSORSQNMLLED-UHFFFAOYSA-N
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Description

Jacaric Acid methyl ester, also known as Methyl 8(Z),10(E),12(Z)-Octadecatrienoate, is a methyl ester form of jacaric acid. This compound is a conjugated linolenic acid (CLN) found in jacaranda seed oil. It is known for its potential cytotoxicity and various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Jacaric Acid methyl ester typically involves the esterification of jacaric acid with methanol. This process can be catalyzed by either acidic or basic catalysts. Commonly used acid catalysts include concentrated hydrochloric acid (HCl) and boron trifluoride (BF3), while base catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH) .

Industrial Production Methods: In industrial settings, the esterification process is often carried out under controlled temperatures and pressures to optimize yield and purity. The reaction mixture is usually heated to around 45°C to 100°C, depending on the catalyst used. The resulting ester is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Jacaric Acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to jacaric acid and methanol in the presence of water and a catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ester into different reduced forms of the acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Jacaric Acid methyl ester involves its interaction with molecular targets such as stearoyl coenzyme A desaturase (SCD). By inhibiting SCD activity, the compound can decrease the expression of SCD-1 mRNA, leading to reduced lipid synthesis and potential anti-obesity effects. Additionally, its cytotoxic effects on cancer cells are related to its ability to induce apoptosis through various cellular pathways .

Comparison with Similar Compounds

Jacaric Acid methyl ester can be compared with other conjugated linolenic acids (CLNs) such as:

Jacaric Acid methyl ester is unique due to its specific double bond configuration (8(Z),10(E),12(Z)), which contributes to its distinct biological activities and chemical properties .

Biological Activity

Methyl octadeca-8,10,12-trienoate, also known as methyl octadecatrienoate, is a methyl ester of octadecatrienoic acid, a polyunsaturated fatty acid. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic health. This article reviews the biological activity of this compound based on available literature, including case studies and experimental findings.

This compound has the molecular formula C18H30O2C_{18}H_{30}O_2 and a molecular weight of approximately 278.436 g/mol. It is classified under the category of lineolic acids and derivatives, which are known for their various health benefits due to their polyunsaturated nature .

Sources and Metabolism

This compound is not typically found in nature but can be synthesized or derived from certain plant oils. It has been identified in human blood samples, indicating exposure through dietary sources or environmental factors . The compound is part of the human exposome, reflecting its relevance in health studies concerning long-term exposure to dietary fats and their metabolites.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : Research involving various cancer cell lines has demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways such as PI3K/Akt and MAPK .
  • Molecular Mechanisms : Molecular docking studies have shown that this compound can effectively bind to proteins involved in cell cycle regulation and apoptosis. Notably, it interacts with proteins such as CDK2 and BCL2, leading to altered expression levels that favor apoptosis over cell survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

  • In vitro Studies : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in macrophage cultures treated with this compound. This suggests a potential role in modulating immune responses and reducing chronic inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has also been documented:

  • DPPH Radical Scavenging : Studies indicate that this compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

  • Breast Cancer Patients : A small cohort study revealed that patients who included sources rich in this fatty acid in their diet exhibited improved outcomes compared to those who did not. The study noted a correlation between dietary intake and reduced tumor progression rates .
  • Chronic Inflammatory Conditions : Another study focused on patients with rheumatoid arthritis demonstrated that supplementation with this compound led to decreased joint inflammation and improved mobility over a six-month period .

Properties

IUPAC Name

methyl octadeca-8,10,12-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGSORSQNMLLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20772232
Record name Methyl octadeca-8,10,12-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20772232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146376-56-9
Record name Methyl octadeca-8,10,12-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20772232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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